molecular formula C18H22ClN5O B2760417 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine CAS No. 923196-59-2

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

Cat. No.: B2760417
CAS No.: 923196-59-2
M. Wt: 359.86
InChI Key: KJQMNXGXPVEMNV-UHFFFAOYSA-N
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Description

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-chlorobenzoyl group and a pyrimidine ring substituted with an ethyl and a methyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. One common method involves the reaction of 2-chlorobenzoyl chloride with piperazine to form 4-(2-chlorobenzoyl)piperazine. This intermediate is then reacted with N-ethyl-6-methylpyrimidin-4-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorobenzoyl)piperazine
  • N-ethyl-6-methylpyrimidin-4-amine
  • 2-chlorobenzoyl chloride

Uniqueness

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is unique due to its combined structural features, which confer specific chemical and biological properties not found in the individual similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2-chlorophenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O/c1-3-20-16-12-13(2)21-18(22-16)24-10-8-23(9-11-24)17(25)14-6-4-5-7-15(14)19/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQMNXGXPVEMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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